7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromene-pyrrole-dione system, with substituents at the 1-, 2-, and 7-positions: a pyridin-3-yl group at position 1, a pyridin-2-yl group at position 2, and a methyl group at position 5. This compound is synthesized via a multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions, as described in recent methodologies . The pyridine substituents likely enhance solubility and electronic interactions, making it a candidate for pharmaceutical exploration, though specific biological data for this derivative remain unpublished.
Properties
IUPAC Name |
7-methyl-2-pyridin-2-yl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c1-13-7-8-16-15(11-13)20(26)18-19(14-5-4-9-23-12-14)25(22(27)21(18)28-16)17-6-2-3-10-24-17/h2-12,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSHEEGCLCCUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.37 g/mol. The compound features a chromeno-pyrrole core structure that is critical for its biological activity.
Inhibition of Enzymes
Recent studies have highlighted the compound's ability to inhibit key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) Inhibition : The compound exhibits significant inhibitory activity against MAO A and B isoforms. For instance, derivatives of similar structures have shown IC50 values around 1 μM for MAO A and 0.51 μM for MAO B, indicating potential use in treating conditions like depression and Parkinson's disease .
Antioxidant Properties
The chromeno-pyrrole derivatives have been reported to possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders. Research indicates that these compounds can scavenge free radicals effectively .
Antitumor Activity
The compound has also been evaluated for its antitumor properties:
- Cell Line Studies : In vitro studies demonstrated that it inhibits tumor growth in several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (cisplatin-resistant ovarian cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Study on Neuroprotective Effects
A study involving the evaluation of various chromeno-pyrrole derivatives showed promising results in neuroprotection. The compounds were tested for their ability to protect neuronal cells from damage induced by oxidative stress. Results indicated a significant reduction in cell death compared to controls .
Evaluation of Antibacterial Activity
In addition to its neuroprotective effects, the compound's derivatives were tested against bacterial strains. The results showed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Several studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has demonstrated the efficacy of related structures in targeting specific cancer cell lines, suggesting a potential role for 7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in cancer therapy .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthetic Applications
- Building Block for Complex Molecules :
- Functionalization :
Case Studies
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Anticancer Drug Development :
- A study conducted on related chromeno-pyrrole derivatives highlighted their potential as anticancer agents by demonstrating their ability to inhibit proliferation in breast cancer cell lines (MCF-7). The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
- Synthesis of Antimicrobial Agents :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family arises from variations in substituents at positions 1, 2, and 6. Below is a detailed comparison of the target compound with key analogs:
Table 1: Comparative Analysis of 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Derivatives
Key Observations:
Substituent Diversity and Synthesis Efficiency :
- The target compound’s pyridin-2-yl and pyridin-3-yl groups distinguish it from analogs with simpler aryl/alkyl substituents (e.g., benzyl, methoxyphenyl). Pyridine rings may improve solubility and metal-binding capacity compared to purely hydrocarbon substituents .
- Yields for similar derivatives range from 24% (for early optimization attempts) to 86%, depending on substituent electronic effects. Electron-withdrawing groups (e.g., nitro in ) may require shorter reaction times, while electron-donating groups (e.g., methoxy in ) necessitate prolonged heating .
Biological Activity :
- AV-C () demonstrates potent antiviral activity, attributed to its thiadiazole moiety, which may enhance TRIF pathway activation. The target compound’s pyridyl groups could similarly modulate biological targets but require empirical validation.
Physical Properties :
- Melting points for this family range widely (e.g., 276–279°C for the chloro-furan derivative ). The target compound’s melting point is unreported but likely influenced by its planar pyridyl substituents.
Synthetic Flexibility :
- The MCR protocol supports diverse substituents, enabling rapid library generation (223 examples ). The target compound’s synthesis likely follows this route, using pyridine-containing aldehydes/amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
